molecular formula C15H25ClN2O5 B156814 Lupanine perchlorate CAS No. 14691-01-1

Lupanine perchlorate

Cat. No. B156814
CAS RN: 14691-01-1
M. Wt: 348.82 g/mol
InChI Key: DVZQTPMQQXAHSQ-UHFFFAOYSA-N
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Description

Lupanine perchlorate is a compound derived from Lupanine, an alkaloid found in the L. angustifolius plant . The formal name of Lupanine perchlorate is (7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido [1,2-a:1′,2′-e][1,5]diazocin-11-one, monoperchlorate .


Synthesis Analysis

New 17-alkyl derivatives of Lupanine and their perchlorate salts have been synthesized . Substituents at C-17 are introduced by treatment of C(17)=N(16) immonium perchlorate 2 with alkylmagnesium compounds . Another study showed that the bisquinolizidine carbinolamine 17-hydroxylupanine was synthesized de novo from lupanine using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .


Molecular Structure Analysis

The molecular formula of Lupanine perchlorate is C15H24N2O • ClHO4 . The structure of Lupanine perchlorate is such that in 17-alkyl derivatives (17-ethyl- ( 3) and 17-butyllupanine ( 4 )) the substituent is equatorially oriented .


Chemical Reactions Analysis

The carbinolamine converted into the C17=N16 anhydronium perchlorate upon treatment with HClO4 . The reaction of 17-butyllupanine ( 4) and 17-cyanolupanine ( 5) with methyllithium has led to 17-butyl-2-methyl-2,3-didehydrosparteine ( 6 ), 17-butyl-2-methylsparteine ( 7) and 17-cyano-2-methyl-2,3-didehydrosparteine ( 8 ) .


Physical And Chemical Properties Analysis

Lupanine perchlorate is a solid with a molecular weight of 348.8 . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

Synthesis and Chemical Analysis

  • Lupanine perchlorate and its derivatives, such as 17-alkyl derivatives, have been synthesized for chemical studies. These compounds have been analyzed using NMR spectroscopy to study the chemical shift changes caused by alkyl substituents like ethyl and butyl (Jasiewicz, Boczoń & Kurek, 2004).

Environmental and Industrial Applications

  • Lupanine perchlorate is found in lupin bean processing wastewaters. Efforts to purify lupanine from these wastewaters have been explored using molecularly imprinted polymers, aiming to make the industrial process more sustainable (Esteves et al., 2022).
  • Nanofiltration techniques have been investigated for the treatment of lupin bean process wastewater, focusing on the recovery and purification of lupanine, which can be converted into valuable compounds like sparteine (Esteves et al., 2020).

Biodegradation and Microbial Utilization

  • Microbial production of enantiopure lupanine, a plant toxin in lupine bean processing wastewater, has been studied as an eco-friendly and low-cost alternative to chemical methods. This involves using microorganisms like Pseudomonas putida and Rhodococcus species (Parmaki et al., 2020).
  • The potential of using isolated microorganisms for the biodegradation of lupanine has been explored. Strains like Rhodococcus rhodochrous have shown significant capacity to metabolize lupanine, making them promising candidates for environmental applications (Parmaki et al., 2018).

Alkaloid Research and Potential Applications

  • Research into quinolizidine alkaloids like lupanine has indicated their potential influence on insulin secretion and glucose homeostasis, which could have implications for the treatment of conditions like diabetes (García López et al., 2004); (Wiedemann et al., 2015).

Extraction and Recovery Processes

  • A study on the recovery of lupanine from Lupinus albus L. leaching waters has been conducted, exploring the potential of membrane processes like osmotic evaporation and extraction techniques for alkaloid recovery (Carmali et al., 2010).

Other Chemical and Biological Investigations

  • The antibacterial and allelopathic activities of lupanine have been assessed, indicating its potential application in diverse fields such as agriculture and medicine (Villa‐Ruano et al., 2012).
  • Lupanine hydroxylase, a periplasmic enzyme, has been studied for its role in the hydroxylation of lupanine. Its export and functional aggregation in Escherichia coli have been analyzed, providing insights into enzyme behavior and potential industrial applications (Stampolidis, Kaderbhai & Kaderbhai, 2009).

Safety And Hazards

Lupanine perchlorate is harmful if swallowed . It is not for human or veterinary use . No special precautions are necessary if used correctly .

properties

IUPAC Name

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZQTPMQQXAHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lupanine perchlorate

CAS RN

14691-01-1
Record name Dodecahydro-7,14-methano-4H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-4-one monoperchlorate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecahydro-7,14-methano-4H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one monoperchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
E Skrzypczak-Jankun, A Hoser, Z Kałuski… - … Section B: Structural …, 1980 - scripts.iucr.org
… Lupanine perchlorate monohydrate was dissolved in dry acetone with 3 A molecular sieves. After 24 h the solution was decanted. Crystals were obtained by slow evaporation of the …
Number of citations: 16 scripts.iucr.org
H Małuszyńska, A Hoser, Z Kałuski - Acta Crystallographica Section …, 1979 - scripts.iucr.org
… In order to find whether this statement also holds for the solid state, an X-ray study of (+)-lupanine perchlorate monohydrate has now been carried out. A further interesting point …
Number of citations: 8 scripts.iucr.org
E Skrzypczak-Jankun, H Małuszyńska… - Journal of Crystal and …, 1980 - Springer
… In the crystals of lupanine perchlorate monohydrate, cationic units are linked together through two hydrogen bonds with water molecules, while the cations in 17-flmethyllupanine …
Number of citations: 10 link.springer.com
A Katrusiak, Z Kałuski, P Pietrzak, J Skolik - Journal of Crystallographic …, 1987 - Springer
Δ 11(16) -Dehydrolupaninium perchlorate monohydrate, [C 15 H 23 N 2 O] + ClO 4 ·H 2 O, was obtained from Δ 12 -dehydrolupanine, the product of mercuric acetate dehydrogenation …
Number of citations: 5 link.springer.com
W Wysocka, T Brukwicki, J Włodarczak - Journal of Molecular Structure, 2012 - Elsevier
On the basis of literature interpretation of 13 C NMR and 1 H NMR spectra of bis-quinolizidine alkaloids, the values of free enthalpy ΔG of conformational equilibria of those compounds …
Number of citations: 2 www.sciencedirect.com
LÉO MARION, SW FENTON - The Journal of Organic Chemistry, 1948 - ACS Publications
… alone or after admixture with Z-lupanine perchlorate (2, 4). The … 1.3 in water), which agrees with that ofZ-lupanine perchlorate (2, 4… of pusilline perchlorate and Z-lupanine perchlorate. …
Number of citations: 16 pubs.acs.org
P Brooke, DJ Harris, RB Longmore - Journal of Agricultural and …, 1996 - ACS Publications
… lupanine perchlorate were added and the solution refrigerated over 2 days to yield crystals of lupanine perchlorate… with cold methanol to yield lupanine perchlorate as an almost white …
Number of citations: 15 pubs.acs.org
MD BRATEK-WIEWIÓROWSKA… - PA Ń …, 1965 - rcin.org.pl
… The mother liąuor after separation of (+) lupanine perchlorate was evaporated to dryness, alkalized with 20% KOH, mixed with kieselguhr and placed in the column which contained the …
Number of citations: 5 rcin.org.pl
F Turcotte, R Leduc, L Marion - Canadian Journal of Chemistry, 1953 - cdnsciencepub.com
… with an authentic sample of d-lupanine perchlorate. A small q~~… d-lupanine perchlorate, concentrated, and allowed to stand. It yielded a further small quantity of d-lupanine perchlorate …
Number of citations: 6 cdnsciencepub.com
L Marion, NJ Leonard, BP Moore - Canadian Journal of …, 1953 - cdnsciencepub.com
… 211" either alone or in admixture with d-lupanine perchlorate. The remainder of the distilled … The original mother liquor fro111 the crystallization of d-lupanine perchlorate -when allowed …
Number of citations: 8 cdnsciencepub.com

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